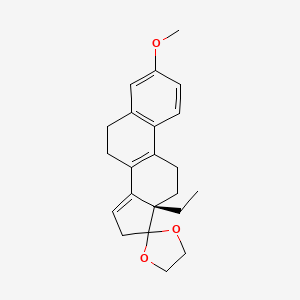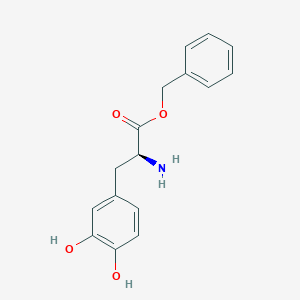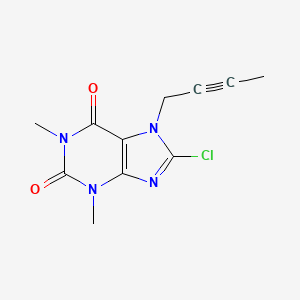
5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole
概要
説明
5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique structure combining pyridine and oxadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-3-(bromomethyl)pyridine with 2-pyridylhydrazine in the presence of a base to form the desired oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors can be employed to ensure consistent production quality and scalability.
化学反応の分析
Types of Reactions
5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often facilitated by bases like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of corresponding amines.
科学的研究の応用
5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing various biological pathways .
類似化合物との比較
Similar Compounds
- 3-(5-methylpyridin-3-yl)-1,2,4-oxadiazole
- 5-(pyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole
- 5-(5-methylpyridin-3-yl)-1,2,4-triazole
Uniqueness
5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is unique due to its specific combination of pyridine and oxadiazole rings, which imparts distinct chemical and biological properties. This structural arrangement allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound for research and development in various fields .
特性
分子式 |
C13H10N4O |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
5-(5-methylpyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H10N4O/c1-9-6-10(8-14-7-9)13-16-12(17-18-13)11-4-2-3-5-15-11/h2-8H,1H3 |
InChIキー |
LTUFPHWUVJIYTG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1)C2=NC(=NO2)C3=CC=CC=N3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 2-[(cyclohexyloxy)imino]-3-oxobutanoate](/img/structure/B8388757.png)

![Ethyl 2-[(2-methylpropoxy)imino]-3-oxobutanoate](/img/structure/B8388772.png)


![1-[1-(Hydroxymethyl)-2-hydroxyethoxymethyl]-5-(1-azido-2-iodoethyl)uracil](/img/structure/B8388795.png)


![1-[3-(Benzyloxy)phenyl]-2-(formylamino)ethane](/img/structure/B8388809.png)
